molecular formula C17H19N5OS B2820811 N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 516461-35-1

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No.: B2820811
CAS No.: 516461-35-1
M. Wt: 341.43
InChI Key: DCRXEWOYSLFTLP-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic small molecule featuring the pyrazolo[3,4-d]pyrimidine core, a scaffold recognized as a milestone in medicinal chemistry due to its diverse biological activities . This scaffold is a bioisosteric replacement for purine bases, allowing derivatives to mimic ATP and effectively bind to the kinase domain of various enzymes, making them excellent candidates for investigating protein kinase inhibition . The pyrazolo[3,4-d]pyrimidine nucleus is a pharmacophore of significant interest in oncology research, with documented activities including anticancer, antiproliferative, and antitumor effects . Researchers have identified this class of compounds as potent inhibitors of crucial cancer targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR) . These derivatives can induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression . The specific structure of this compound, incorporating a phenyl group at the 1-position and a sulfanylacetamide chain at the 4-position, is designed for structure-activity relationship (SAR) studies to optimize potency and selectivity against these targets. This product is intended for research purposes to further explore the mechanism of action and therapeutic potential of multi-target kinase inhibitors. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-17(2,3)21-14(23)10-24-16-13-9-20-22(15(13)18-11-19-16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRXEWOYSLFTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320892
Record name N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

516461-35-1
Record name N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-tert-butylpyrazole intermediates with various reagents to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Acetamide Molecular Formula CAS RN Molecular Weight (g/mol)
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide tert-butyl C₂₁H₂₂N₆OS Not reported ~402–410 (estimated)
N-(4-Acetamidophenyl)-2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 4-acetamidophenyl C₂₁H₁₈N₆O₂S 483984-43-6 418.475

Other Pyrazolopyrimidine Derivatives

  • Substituent Effects :
    • Phenyl Group at 1-Position : Common in kinase inhibitors (e.g., Janus kinase inhibitors); contributes to π-π stacking interactions.
    • Sulfanylacetamide Chain : The sulfur atom may improve metabolic stability compared to oxygen-based linkages.
  • tert-Butyl vs. Aromatic substituents (e.g., 4-acetamidophenyl) may improve target affinity but increase molecular weight and polar surface area.

Research Findings and Limitations

  • Synthetic Accessibility : The tert-butyl variant’s synthesis likely follows routes similar to its 4-acetamidophenyl analog, involving Ullmann coupling or nucleophilic substitution for sulfur incorporation.
  • Biological Data Gap: No peer-reviewed studies on the tert-butyl compound’s activity, toxicity, or pharmacokinetics were identified. In contrast, some pyrazolopyrimidine analogs with acetamide substituents have demonstrated kinase inhibition in preclinical models.
  • Computational Predictions : Molecular docking studies (hypothetical) suggest that the tert-butyl group may occupy hydrophobic pockets in kinase targets, but steric clashes could limit efficacy compared to smaller substituents.

Biological Activity

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H19N5OS
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 516461-35-1

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for diverse biological activities. Its structure includes a sulfanylacetamide group that contributes to its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cell Proliferation : The compound has been shown to decrease cell proliferation by inhibiting key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .
  • Induction of Apoptosis : By inhibiting Topoisomerase II (Top-II), the compound can induce cell death through errors in DNA replication and transcription .
  • Anti-Angiogenic Properties : The inhibition of angiogenesis contributes to its potential as an anti-cancer agent by preventing the formation of new blood vessels that tumors require for growth .

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated significant reductions in cell viability and proliferation rates upon treatment with this compound.
  • Mechanistic Insights : The compound's ability to target CDKs (Cyclin-dependent kinases) involved in cell cycle regulation further supports its role in cancer therapy .

Other Biological Activities

Beyond its anti-cancer properties, preliminary research suggests other potential therapeutic applications:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, making it useful in biochemical assays .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, although this area requires further investigation.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anti-cancer effectsSignificant reduction in proliferation of breast cancer cells with IC50 values indicating potency.
Study BInvestigate angiogenesis inhibitionDemonstrated decreased vascularization in tumor models treated with the compound.
Study CAssess enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide?

Methodological Answer: The synthesis involves:

  • Pyrazolopyrimidine Core Formation : Cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under reflux with polar aprotic solvents like DMF or DMSO. Catalysts such as NaH or K2_2CO3_3 are used to facilitate ring closure .
  • Thioacetamide Coupling : Reaction of the pyrazolopyrimidine intermediate with tert-butyl thioacetamide derivatives via nucleophilic substitution. Optimized conditions include room temperature (RT) in dichloromethane (DCM) with mild bases like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Table 1: Representative Synthetic Conditions

StepSolventCatalystTemperatureYield (%)
CyclizationDMFNaH80°C65
Thioether CouplingDCMK2_2CO3_3RT72

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. Aromatic protons in the pyrazolopyrimidine core appear at δ 8.2–8.5 ppm, while the tert-butyl group resonates at δ 1.4 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the sulfanylacetamide moiety .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 437.95 for C22_{22}H20_{20}ClN5_5OS) .

Q. What are the primary biological targets and mechanisms of action for this compound?

Methodological Answer:

  • Kinase Inhibition : Pyrazolopyrimidines target ATP-binding pockets in kinases (e.g., JAK2, EGFR), disrupting phosphorylation cascades .
  • Apoptosis Induction : In cancer cell lines (e.g., MCF-7), derivatives exhibit IC50_{50} values <1 µM by upregulating pro-apoptotic proteins like Bax .
  • Fluorinated Analogs : Substituents like 4-fluorophenyl enhance hydrophobic interactions with target proteins, improving binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under identical conditions (e.g., cell line origin, incubation time). For example, IC50_{50} discrepancies in MCF-7 cells may arise from varying serum concentrations .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Meta-Analysis : Cross-reference structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify substituent-dependent trends .

Q. What computational strategies are used to model target interactions and optimize derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases. The tert-butyl group often occupies hydrophobic pockets, while the sulfanylacetamide forms hydrogen bonds .
  • QSAR Modeling : Electron-withdrawing substituents (e.g., -Cl, -CF3_3) correlate with improved IC50_{50} values in anticancer assays .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

Q. Table 2: Antitumor Activity of Pyrazolopyrimidine Derivatives

DerivativeCell LineIC50_{50} (µM)Reference
4-Chlorophenyl AnalogMCF-70.326
4-Fluorophenyl AnalogHeLa0.89

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variable Substituents : Synthesize derivatives with halogen (Cl, F), methyl, or methoxy groups at the phenyl ring. Test against kinase panels .
  • Biological Assays : Use ATP-Glo kinase assays and apoptosis markers (caspase-3 activation) to quantify mechanistic effects .
  • Data Analysis : Apply clustering algorithms to correlate substituent properties (e.g., LogP, polar surface area) with activity .

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